Boc-PEG8-Boc Boc-PEG8-Boc
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886328
InChI: InChI=1S/C28H54O13/c1-27(2,3)40-25(29)23-38-21-19-36-17-15-34-13-11-32-9-7-31-8-10-33-12-14-35-16-18-37-20-22-39-24-26(30)41-28(4,5)6/h7-24H2,1-6H3
SMILES:
Molecular Formula: C28H54O13
Molecular Weight: 598.7 g/mol

Boc-PEG8-Boc

CAS No.:

Cat. No.: VC15886328

Molecular Formula: C28H54O13

Molecular Weight: 598.7 g/mol

* For research use only. Not for human or veterinary use.

Boc-PEG8-Boc -

Specification

Molecular Formula C28H54O13
Molecular Weight 598.7 g/mol
IUPAC Name tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C28H54O13/c1-27(2,3)40-25(29)23-38-21-19-36-17-15-34-13-11-32-9-7-31-8-10-33-12-14-35-16-18-37-20-22-39-24-26(30)41-28(4,5)6/h7-24H2,1-6H3
Standard InChI Key QKDKAEGBTCSQLG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Boc-PEG8-Boc consists of an octaethylene glycol (PEG8) core with Boc groups (-O(C(CH3)3)CO-) at both termini. The PEG8 spacer, comprising eight repeating ethylene oxide units, confers hydrophilicity and flexibility, while the Boc groups provide steric protection for amine functionalities during synthetic processes.

Table 1: Comparison of PEG8 Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Terminal Groups
N-Boc-PEG8-alcohol C21H43NO10469.6Boc, -OH
Ms-PEG8-Boc C24H48O13S576.7Ms (mesyl), Boc
Boc-PEG8-BocC26H50NO11552.6 (estimated)Boc, Boc

Structural Implications

Synthesis and Functionalization

The synthesis of Boc-PEG8-Boc leverages methodologies developed for related PEG8 derivatives, emphasizing iterative elongation and end-group modification.

Stepwise PEG Elongation

A key strategy involves the use of macrocyclic sulfate intermediates for controlled chain extension. For example, Chol-PEG8-OH was synthesized via Williamson ether synthesis using tetraethylene glycol (TEG) and cholesteryl tosylate, followed by reaction with a TEG macrocyclic sulfate to achieve PEG8 length . Adapting this approach, Boc-PEG8-Boc could be synthesized by:

  • Tosylation of PEG Diol: Reacting HO-PEG8-OH with p-toluenesulfonyl chloride to form the ditosylate.

  • Nucleophilic Substitution: Replacing tosyl groups with Boc-protected amines using Boc-azide or Boc-amine under basic conditions.

This method avoids tedious protection/deprotection steps, as demonstrated in the synthesis of Chol-PEG8 derivatives .

Challenges in Purification

Uniform PEG derivatives often require chromatography-free purification. For instance, Chol-PEG8 was isolated in 83% yield via hydrolysis of a sulfate intermediate , suggesting similar efficiency for Boc-PEG8-Boc.

Physicochemical Properties

Solubility and Stability

  • Solubility: Boc-PEG8-Boc is expected to exhibit dual solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderately polar organics (e.g., dichloromethane), driven by the PEG8 core and Boc groups, respectively.

  • Stability: The Boc group is stable under neutral and basic conditions but hydrolyzes in acidic environments (pH < 4) . Storage at -20°C is recommended to prevent degradation .

Thermal Behavior

PEG-based compounds typically display low melting points (~40–60°C) due to their flexible backbones. Boc-PEG8-Boc likely follows this trend, though the Boc groups may slightly elevate the melting point compared to non-protected PEGs.

Applications in Drug Development and Bioconjugation

PROTACs and Targeted Degradation

Boc-PEG8-Boc’s bifunctional design makes it ideal for proteolysis-targeting chimeras (PROTACs), which require linkers to connect E3 ligase ligands and target proteins. For example, Ms-PEG8-Boc serves as a PROTAC linker, enabling controlled assembly of heterobifunctional molecules . Boc-PEG8-Boc could similarly bridge components while allowing site-specific deprotection.

Antibody-Drug Conjugates (ADCs)

In ADCs, PEG spacers improve solubility and reduce aggregation. The Boc groups in Boc-PEG8-Boc protect amine handles during synthesis, which can be selectively deprotected to attach cytotoxic payloads .

RNA and Protein Stabilization

PEG’s excluded volume effect stabilizes biomolecular conformations. Studies on the hairpin ribozyme showed PEG8000 increases docking probability by 24% at 200 mg/mL, equivalent to a ΔΔG of -0.8 kcal/mol . While Boc-PEG8-Boc’s larger size may enhance this effect, its hydrophobicity could necessitate optimization for biological applications.

Research Advancements and Future Directions

Hybrid Crowding-Binding Models

Recent work on PEG-RNA interactions suggests that crowding effects saturate at high PEG concentrations, transitioning from excluded volume (EV) dominance to direct binding . Boc-PEG8-Boc’s Boc groups may participate in non-covalent interactions with hydrophobic protein domains, offering a dual stabilization mechanism.

Synthetic Biology

The compound’s modularity supports engineered biomaterials. For example, Chol-PEG8 conjugates integrate into lipid membranes for targeted drug delivery . Boc-PEG8-Boc could anchor functional moieties in synthetic vesicles or hydrogels.

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